molecular formula C13H15NOS B2843653 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705323-51-8

8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2843653
CAS No.: 1705323-51-8
M. Wt: 233.33
InChI Key: INJCWAJTHJKNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiophene moiety. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure the selectivity of the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions might need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure allows it to fit into various binding sites, making it useful for probing enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylphenyl)methanone: Similar structure but with a phenyl group instead of a thiophene.

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylfuran-2-yl)methanone: Similar structure but with a furan group instead of a thiophene.

Uniqueness

The presence of the thiophene moiety in 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene gives it unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-9-7-12(16-8-9)13(15)14-10-3-2-4-11(14)6-5-10/h2-3,7-8,10-11H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJCWAJTHJKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.